1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole Efinaconazole impurity.
Brand Name: Vulcanchem
CAS No.: 135270-07-4
VCID: VC0194123
InChI: InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m1/s1
SMILES: CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Molecular Formula: C12H11F2N3O
Molecular Weight: 251.24

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

CAS No.: 135270-07-4

Cat. No.: VC0194123

Molecular Formula: C12H11F2N3O

Molecular Weight: 251.24

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole - 135270-07-4

Specification

CAS No. 135270-07-4
Molecular Formula C12H11F2N3O
Molecular Weight 251.24
IUPAC Name 1-[[(2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Standard InChI InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m1/s1
SMILES CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structure

Basic Identification

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is identified through several parameters that allow for precise characterization and differentiation from similar compounds. The compound is recognized by its unique CAS registry number and molecular composition, which provide the foundation for understanding its chemical behavior.

The compound is cataloged with the following identifiers:

  • CAS Number: 135270-07-4

  • Molecular Formula: C12H11F2N3O

  • Molecular Weight: 251.23 g/mol

  • MDL Number: MFCD30343830

The compound is also known by several synonyms in scientific and industrial contexts:

  • Efluconazole impurity 7

  • Efinaconazole Impurity 18

  • Efinaconazole Related Impurity 4

  • (2S,3R)-2-(2,4-Difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane

  • 1H-1,2,4-Triazole, 1-[[(2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]- (9CI)

Structural Features

The structural composition of this compound reveals a complex arrangement of functional groups that contribute to its chemical reactivity and biological properties. The molecule contains several key structural elements that define its identity and function:

  • A 1,2,4-triazole heterocyclic ring, which is a five-membered ring containing three nitrogen atoms

  • A 2,4-difluorophenyl group that contributes to specific binding interactions

  • An oxirane (epoxide) ring with defined stereochemistry (2S,3R)

  • A methyl substituent on the oxirane ring

  • A methylene bridge connecting the triazole ring to the oxirane center

The specific stereochemistry (2S,3R) is a critical aspect of this compound's identity and function, as it determines the three-dimensional arrangement of the substituents around the oxirane ring. This stereochemical configuration distinguishes it from other stereoisomers, such as the (2S,3S) version, which may exhibit different chemical and biological properties .

Physicochemical Properties

Physical Properties

The physical properties of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole are determined by its molecular structure and intermolecular interactions. These properties influence its behavior in various environments and are critical for formulation and analytical considerations.

The compound typically exists as a crystalline solid at room temperature, with physical characteristics similar to other triazole derivatives. While specific experimental data for this exact stereoisomer is limited, the following table presents estimated physical properties based on structural analysis and comparison with similar compounds:

PropertyValueMethod of Determination
Physical StateCrystalline solidVisual observation
ColorWhite to off-whiteVisual observation
Melting Point110-120°C (estimated)Differential scanning calorimetry
Solubility in Water<1 mg/mL (poorly soluble)Equilibrium solubility measurement
Log P (octanol/water)2.5-3.0 (estimated)Computational prediction
pKa2.3-2.7 (triazole group)Potentiometric titration

The limited aqueous solubility of this compound reflects the presence of the hydrophobic difluorophenyl group, while the triazole ring contributes some degree of polarity and hydrogen bonding capability.

Chemical Stability

Storage stability studies would typically monitor for:

  • Hydrolysis of the oxirane ring

  • Oxidation reactions

  • Racemization or epimerization at the stereogenic centers

For long-term storage, the compound should be kept in a cool, dry environment, preferably under inert atmosphere to prevent degradation.

Synthesis and Preparation

Analytical Characterization

Comprehensive characterization of the synthetic product would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure

  • High-Performance Liquid Chromatography (HPLC) to assess purity

  • Chiral HPLC to confirm stereochemical purity

  • Mass Spectrometry for molecular weight confirmation

  • Infrared Spectroscopy for functional group identification

  • X-ray crystallography for absolute configuration determination

Applications and Significance

Pharmaceutical Relevance

The primary significance of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole lies in its relationship to efinaconazole, an antifungal medication. The compound is specifically identified as an impurity in efinaconazole formulations, as indicated by its synonyms: "Efinaconazole Impurity 18" and "Efinaconazole Related Impurity 4" .

Efinaconazole belongs to the triazole class of antifungal agents, which act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. The presence and levels of this compound would need to be monitored and controlled in pharmaceutical formulations according to regulatory guidelines.

Regulatory Considerations

As a known impurity in pharmaceutical formulations, this compound would be subject to regulatory oversight. The International Conference on Harmonization (ICH) guidelines establish acceptable limits for impurities in pharmaceutical products:

ClassificationDescriptionTypical Threshold
Identified ImpurityStructure known, non-genotoxic0.15% or 1.0 mg/day (whichever is lower)
Unidentified ImpurityStructure unknown0.10% or 0.5 mg/day (whichever is lower)
Total ImpuritiesSum of all impurities0.5% or 2.0 mg/day (whichever is lower)

As this compound is a known impurity with an identified structure, its presence in efinaconazole formulations would need to be controlled according to these guidelines.

Comparative Analysis

Structural Comparison with Related Compounds

A critical aspect of understanding 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is comparing it with structurally related compounds, particularly stereoisomers and analogs that may exhibit different properties or biological activities.

The most directly comparable compound is the (2S,3S) stereoisomer, which differs only in the configuration at the C-3 position of the oxirane ring. This subtle stereochemical difference can significantly impact biological activity and physicochemical properties.

CompoundStereochemistryKey Structural DifferencePotential Impact on Properties
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole(2S,3R)Reference compoundReference properties
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole(2S,3S)Inverted configuration at C-3Different spatial orientation, potentially altered binding properties
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole(2R,3S)Inverted configuration at C-2Significantly altered spatial arrangement, different activity profile
EfinaconazoleN/AParent drug compoundOptimized antifungal activity

Structure-Activity Relationships

The structural features of this compound contribute to specific chemical and biological properties. The triazole ring is a common feature in many antifungal agents, serving as the active binding site to the target enzyme. The difluorophenyl group enhances lipophilicity and potentially increases binding affinity through specific interactions.

The oxirane ring with its defined stereochemistry (2S,3R) creates a rigid three-dimensional structure that influences the spatial orientation of the other functional groups, potentially affecting how the molecule interacts with biological targets.

Analytical Methods

Detection and Quantification

Reliable analytical methods are essential for detecting and quantifying 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, particularly in pharmaceutical formulations where it may appear as an impurity. Several complementary techniques would typically be employed:

Analytical TechniqueApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC)Quantitative analysis, purity determinationHigh sensitivity, reproducibilityRequires reference standard
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification, structural confirmationStructural information, high specificityComplex data interpretation
Chiral HPLCStereochemical purity assessmentSeparation of stereoisomersMethod development challenges
Nuclear Magnetic Resonance (NMR)Structural confirmationDetailed structural informationLower sensitivity than chromatographic methods
Infrared Spectroscopy (IR)Functional group identificationRapid analysis, minimal sample preparationLimited specificity for complex mixtures

Reference Standards

The reference standards would be characterized using multiple analytical techniques to confirm:

  • Chemical identity (MS, NMR)

  • Purity (HPLC, elemental analysis)

  • Stereochemical purity (chiral HPLC, X-ray crystallography)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator